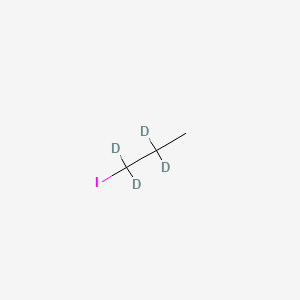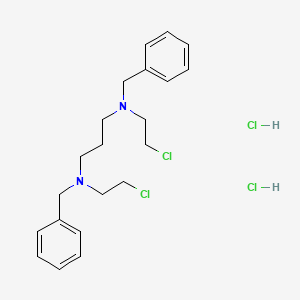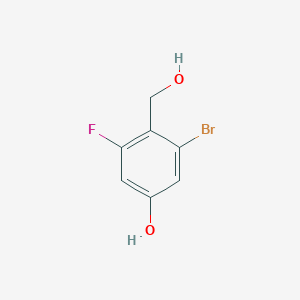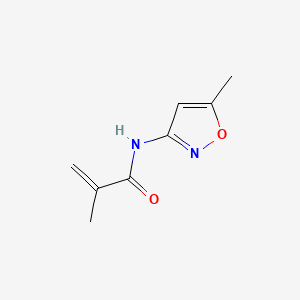![molecular formula C6H10O B13837524 2-Oxaspiro[3.3]heptane](/img/structure/B13837524.png)
2-Oxaspiro[3.3]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxaspiro[33]heptane is a bicyclic organic compound with the molecular formula C₆H₁₀O It features a spiro-connected oxetane and cyclopropane ring, making it an interesting structure in the field of organic chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxaspiro[3.3]heptane typically involves cyclization reactions. One common method involves the cyclization of tribromopentaerythritol with p-toluenesulfonamide under basic conditions to form the N-tosylated spiro compound. The tosyl group is then removed through sonication with magnesium turnings in methanol, followed by treatment with oxalic acid to yield the oxalate salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The scalability of these processes can be challenging due to the need for efficient removal of by-products and the stability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxaspiro[3.3]heptane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxaspiro[3.3]heptane-1,3-dione.
Reduction: Reduction reactions can modify the oxetane ring, leading to different spirocyclic structures.
Substitution: Substitution reactions can occur at the spiro carbon, introducing various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted spirocyclic compounds, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
2-Oxaspiro[3.3]heptane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Oxaspiro[3.3]heptane involves its interaction with molecular targets through its spirocyclic structure. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azaspiro[3.3]heptane: Features a nitrogen atom in place of the oxygen atom in 2-Oxaspiro[3.3]heptane.
Spiro[3.3]heptane: Lacks the oxygen atom, making it a purely hydrocarbon spirocyclic compound.
Uniqueness
This compound is unique due to the presence of the oxetane ring, which imparts distinct reactivity and stability compared to its analogs. This makes it a valuable compound for the synthesis of bioisosteres and other functionalized molecules .
Propriétés
Formule moléculaire |
C6H10O |
|---|---|
Poids moléculaire |
98.14 g/mol |
Nom IUPAC |
2-oxaspiro[3.3]heptane |
InChI |
InChI=1S/C6H10O/c1-2-6(3-1)4-7-5-6/h1-5H2 |
Clé InChI |
SUSDYISRJSLTST-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)COC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



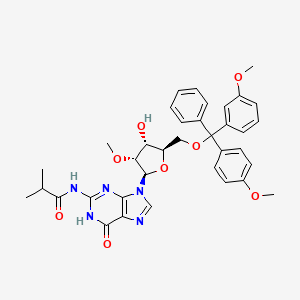
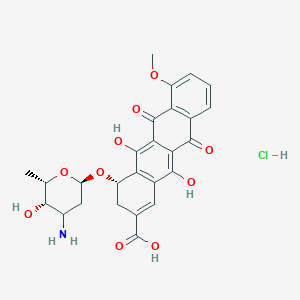
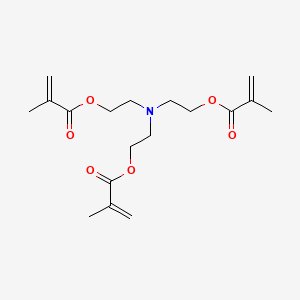
![[Ethoxy(undec-10-enyl)phosphoryl]oxymethylbenzene](/img/structure/B13837483.png)

![N,N,O-Tribenzyl-hexahydro-2-oxo-1H-selenolo[3,4-d]imidazole-5-pentanol](/img/structure/B13837491.png)

